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molecular formula C16H16O3 B1216714 Ethyl 4-(benzyloxy)benzoate CAS No. 56441-55-5

Ethyl 4-(benzyloxy)benzoate

Cat. No. B1216714
M. Wt: 256.3 g/mol
InChI Key: UMOKJIWMQFEFJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04098816

Procedure details

Ethyl 4-aminobenzoate (8.25g) in a mixture of conc. hydrochloric acid (12.5ml) and water (12.5ml.) at 0° C was diazotised by the addition of sodium nitrite (3.45g). The solution of the diazo compound was added to benzyl alcohol (20g) at 35° C with stirring then stirred at this temperature for 3hr. The reaction mixture was cooled and 4-ethoxycarbonylphenoxy phenyl methane isolated by extraction with ether, m.p. 45° C.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
8.25 g
Type
reactant
Reaction Step Two
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
12.5 mL
Type
solvent
Reaction Step Two
Quantity
3.45 g
Type
reactant
Reaction Step Three
[Compound]
Name
diazo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1.Cl.N([O-])=O.[Na+].[C:18]([C:21]1[CH:34]=[CH:33][C:24](OCC2C=CC=CC=2)=[CH:23][CH:22]=1)(O)=[O:19]>CCOCC.O>[CH2:9]([O:8][C:6]([C:5]1[CH:11]=[CH:12][C:2]([O:19][CH2:18][C:21]2[CH:34]=[CH:33][CH:24]=[CH:23][CH:22]=2)=[CH:3][CH:4]=1)=[O:7])[CH3:10] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
8.25 g
Type
reactant
Smiles
NC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
12.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
12.5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
3.45 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
diazo
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C1=CC=C(OCC2=CC=CC=C2)C=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
then stirred at this temperature for 3hr
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=CC=C(OCC2=CC=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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